molecular formula C22H23BN2O4 B11828230 5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile

5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile

Cat. No.: B11828230
M. Wt: 390.2 g/mol
InChI Key: HTCXKYJKJZAOIK-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile is a complex organic compound that features a benzo[d]oxazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile typically involves multiple steps:

    Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or related reagents under controlled conditions.

    Attachment of the 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Group: This can be done through a Suzuki-Miyaura coupling reaction, which requires a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The boronate ester group can undergo various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The boronate ester group can be used in cross-coupling reactions, making this compound valuable in synthetic organic chemistry.

    Materials Science:

Biology and Medicine

    Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with various biomolecules.

Industry

    Polymer Chemistry: Potential use in the synthesis of polymers with specific properties.

    Electronics: Applications in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile depends on its application:

    Catalysis: The boronate ester group facilitates cross-coupling reactions by forming transient complexes with palladium catalysts.

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)-2-phenylbenzo[d]oxazole-7-carbonitrile: Lacks the boronate ester group, which limits its applications in cross-coupling reactions.

    2-(2-methyl-3-phenyl)benzo[d]oxazole-7-carbonitrile: Lacks both the hydroxymethyl and boronate ester groups, reducing its versatility.

Uniqueness

The presence of the boronate ester group in 5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile makes it particularly valuable for cross-coupling reactions, setting it apart from similar compounds.

Properties

Molecular Formula

C22H23BN2O4

Molecular Weight

390.2 g/mol

IUPAC Name

5-(hydroxymethyl)-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazole-7-carbonitrile

InChI

InChI=1S/C22H23BN2O4/c1-13-16(7-6-8-17(13)23-28-21(2,3)22(4,5)29-23)20-25-18-10-14(12-26)9-15(11-24)19(18)27-20/h6-10,26H,12H2,1-5H3

InChI Key

HTCXKYJKJZAOIK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3=NC4=CC(=CC(=C4O3)C#N)CO)C

Origin of Product

United States

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